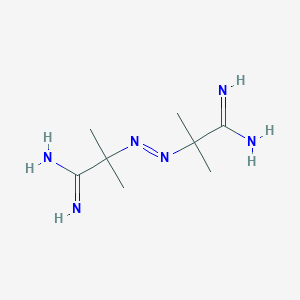

2,2'-Azobis(2-amidinopropane)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.

Wissenschaftliche Forschungsanwendungen

Use in Polymerization Studies

2,2'-Azobis(2-amidinopropane) (ABAP) has been identified as an efficient photoinitiator of vinyl pyrrolidone polymerization in aqueous solution. This process demonstrates a considerable increase in efficiency compared to other initiators under similar conditions, highlighting ABAP's potential in polymer science (Encinas, Lissi & Quiroz, 1992).

Role in Oxidative Stress Studies

ABAP has been used in research to induce oxidative stress in biological systems, such as in human erythrocytes and liver cells. This application is crucial for studying the antioxidant activities of various compounds and understanding oxidative stress mechanisms (Shu-min Liu & Huihua Huang, 2016).

Investigation of Decomposition and Hydrolysis

Studies have examined the thermal decomposition and hydrolysis of ABAP, revealing insights into its stability and reactivity under different conditions. This research is vital for understanding its behavior in various applications, particularly in polymerization and oxidative stress studies (Katsukiyo Ito, 1973).

Analysis in Pharmaceutical Sciences

ABAP's degradation and hydrolysis in aqueous solutions have been analyzed to understand its role as a free radical generator in small molecule and protein therapeutics. This research contributes to the field of pharmaceutical sciences, particularly in the context of drug stability and oxidative degradation (Jay R. Werber et al., 2011).

Enhancing Hyperthermic Apoptosis

In medical research, ABAP has been found to enhance apoptosis induced by hyperthermia, suggesting its potential use as a heat sensitizer in cancer treatment. This application is significant for developing new therapeutic approaches (F.-J. Li et al., 2003).

Detection in Polymeric Materials

ABAP has been detected in polyvinylpyrrolidone using capillary electrophoresis, a technique that improves detection sensitivity significantly. This application is important for quality control in the manufacturing of polymeric materials (C. Lou et al., 2019).

Evaluation of Oxidative Stability in Monoclonal Antibodies

ABAP is used to assess the oxidative susceptibility of monoclonal antibodies, enabling site-specific studies of oxidative stability in biologic drug products. This application is crucial in the pharmaceutical industry for evaluating drug developability and manufacturability (M. Dion et al., 2018).

Eigenschaften

CAS-Nummer |

13217-66-8 |

|---|---|

Produktname |

2,2'-Azobis(2-amidinopropane) |

Molekularformel |

C8H18N6 |

Molekulargewicht |

198.27 g/mol |

IUPAC-Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |

InChI |

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |

InChI-Schlüssel |

CCTFAOUOYLVUFG-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Kanonische SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Verwandte CAS-Nummern |

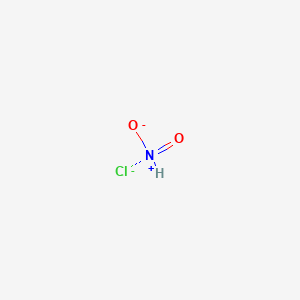

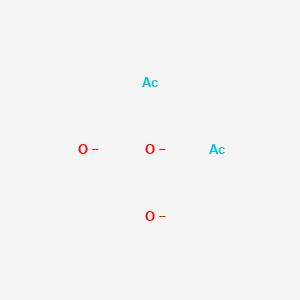

15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |

Synonyme |

2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |

Herkunft des Produkts |

United States |

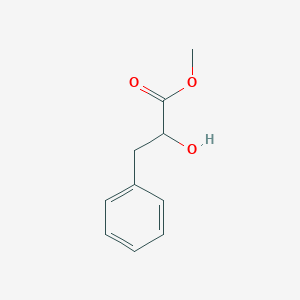

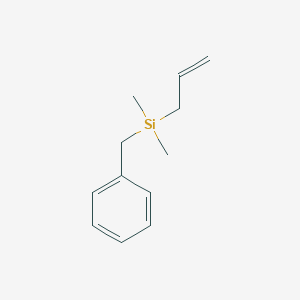

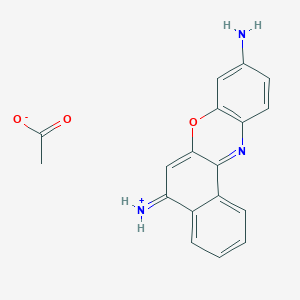

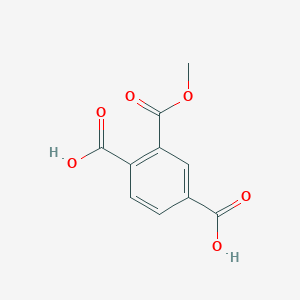

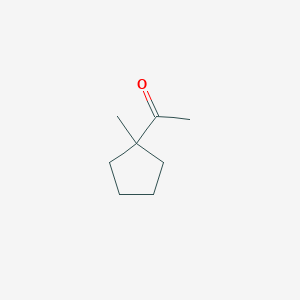

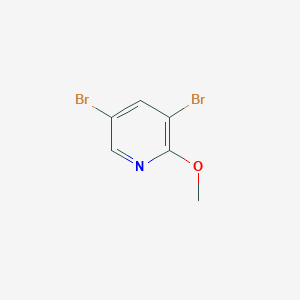

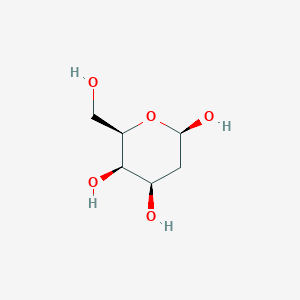

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

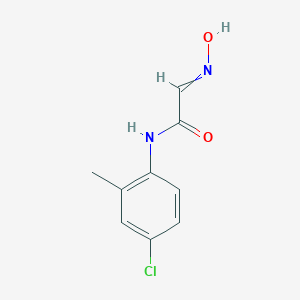

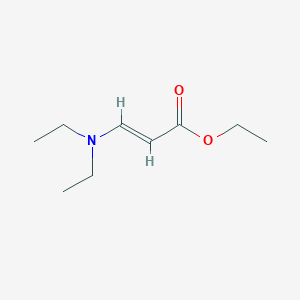

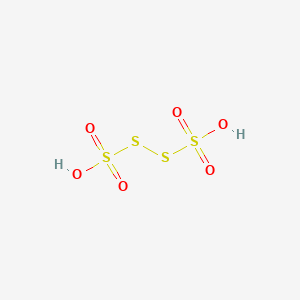

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.